
3-(3-Chloropropoxy)-4-methoxybenzaldehyde
概要
説明
Synthesis Analysis
While specific synthesis methods for “3-(3-Chloropropoxy)-4-methoxybenzaldehyde” are not available, similar compounds are often synthesized through reactions involving nucleophilic substitution, where a chlorine atom is replaced by another group .Molecular Structure Analysis
The molecular structure of “this compound” would likely include a benzene ring (due to the benzaldehyde group), attached to a methoxy group (-OCH3) and a chloropropoxy group (-OCH2CH2CH2Cl) .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For instance, the chlorine atom in the chloropropoxy group could be substituted by another group in a nucleophilic substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. For instance, the presence of the polar methoxy and chloropropoxy groups could influence its solubility in different solvents .科学的研究の応用
Efficient Synthesis of Chloroalkoxy Phenols
An efficient multigram-scale synthesis method has been developed for chloroalkoxy phenols, including compounds similar to 3-(3-Chloropropoxy)-4-methoxybenzaldehyde. This method provides a pathway for synthesizing glycosides bearing "universal" chloroalkoxy phenyl aglycons, which are significant in carbohydrate chemistry for their potential applications in various synthetic and medicinal chemistry endeavors (Zinin et al., 2017).
Synthesis and Structural Analysis
The synthesis of chlorinated vanillins, to which this compound is closely related, and their structural verification through gas chromatography and mass spectrometry, highlights the significance of these compounds in understanding chemical degradation products of lignin and humic substances. This research aids in elucidating the complex pathways of organic matter degradation in the environment (Hyötyläinen & Knuutinen, 1993).
Antioxidant Activity of Halogenated Vanillin Derivatives
The synthesis and evaluation of halogenated vanillin derivatives, including 3-chloro-4-hydroxy-5-methoxybenzaldehyde, have been explored for their antioxidant activities. These studies are crucial for developing new antioxidants that could have applications in food preservation, pharmaceuticals, and cosmetic industries, showcasing the potential health benefits and industrial applications of such compounds (Rijal, Haryadi, & Anwar, 2022).
Anticancer Properties of Derived Compounds
Research into the anticancer properties of compounds derived from this compound, such as C-4-alyloxy-3-methoxyphenylcalix[4]resorcinarene, indicates the potential therapeutic applications of these molecules. The synthesis of these compounds and their cytotoxic activity against cancer cell lines highlight the importance of such chemical entities in the development of new anticancer drugs (Sayekti et al., 2021).
Advanced Materials and Sensor Development
The development of Fe(III) chemosensors using derivatives of this compound showcases the application of such compounds in the creation of selective and sensitive sensors for metal ions. These materials have potential uses in environmental monitoring, industrial process control, and biomedical diagnostics, emphasizing the role of synthetic organic chemistry in advancing sensor technology (Sharma, Chhibber, & Mittal, 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(3-chloropropoxy)-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-14-10-4-3-9(8-13)7-11(10)15-6-2-5-12/h3-4,7-8H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFIBIUATIMWGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929683-54-5 | |
| Record name | 3-(3-chloropropoxy)-4-methoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
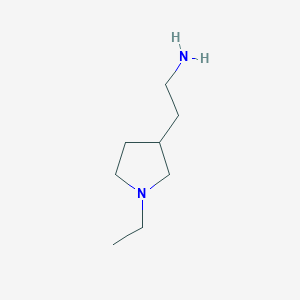

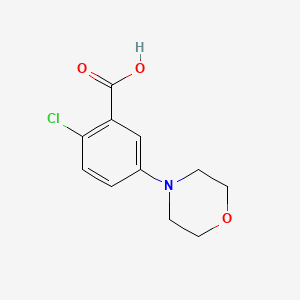
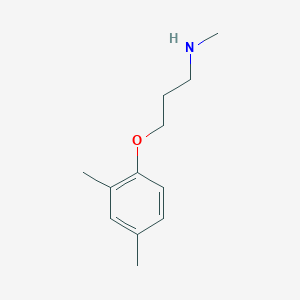
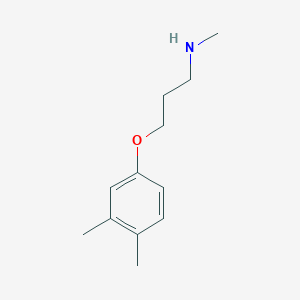
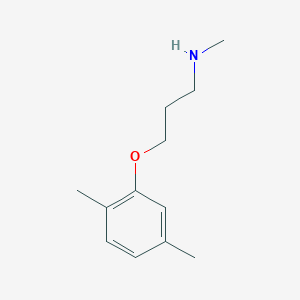

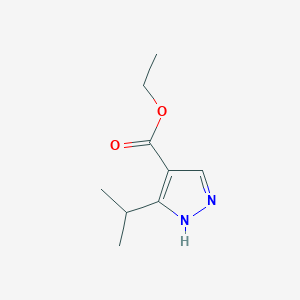

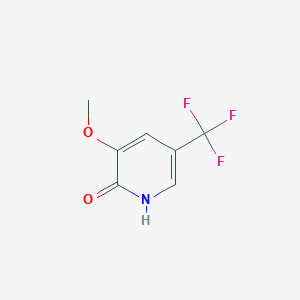

![1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid methyl ester Hydrochloride](/img/structure/B1344714.png)


